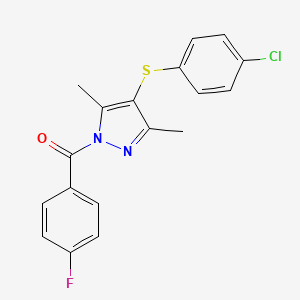

![molecular formula C26H20N2O2S B11663974 2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)

2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(9H-フルオレン-9-イルスルファニル)-N'-[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アセトヒドラジドは、フルオレニル基、ナフチル基、アセトヒドラジド部分を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件: 2-(9H-フルオレン-9-イルスルファニル)-N'-[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アセトヒドラジドの合成は、通常、2-ヒドロキシナフタレンアルデヒドと2-(9H-フルオレン-9-イルスルファニル)アセトヒドラジドを酸性または塩基性条件下で縮合させることを含みます。反応は通常、エタノールやメタノールなどの溶媒中で行われ、生成物は再結晶またはクロマトグラフィーで精製されます。

工業生産方法: この化合物の具体的な工業生産方法はあまりよく文書化されていませんが、一般的なアプローチは、実験室での合成をスケールアップすることを含みます。これには、収率と純度を高めるための反応条件の最適化、および大規模クロマトグラフィーや結晶化などの工業規模の精製技術の採用が含まれます。

反応の種類:

酸化: この化合物は、特にフルオレニル基とナフチル基で酸化反応を起こす可能性があります。

還元: 還元反応は、ヒドラジド部分を標的にし、対応するアミンに変換することができます。

置換: この化合物は、特にフルオレニル基で求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウムや三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬。

置換: 塩基性条件下でアミンやチオールなどの求核剤。

主要な生成物:

酸化: フルオレノン誘導体とナフトキノン。

還元: 対応するアミンと還元されたヒドラジド。

置換: 置換されたフルオレニル誘導体とナフチル誘導体。

科学的研究の応用

2-(9H-フルオレン-9-イルスルファニル)-N'-[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アセトヒドラジドは、科学研究でいくつかの応用があります。

化学: より複雑な分子を構築するための有機合成におけるビルディングブロックとして使用されます。

医学: 特に抗がん剤や抗炎症剤の開発において、薬剤候補としての可能性が調査されています。

工業: 有機半導体や蛍光染料など、高度な材料の開発に利用されています。

作用機序

2-(9H-フルオレン-9-イルスルファニル)-N'-[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アセトヒドラジドの作用機序は、さまざまな分子標的との相互作用を含みます。フルオレニル基とナフチル基はDNAにインターカレーションすることができ、複製と転写プロセスを妨げる可能性があります。ヒドラジド部分は、タンパク質中の求核部位と共有結合を形成し、その機能に影響を与える可能性があります。これらの相互作用は、抗がん活性などの化合物の生物学的効果につながる可能性があります。

類似化合物:

- 2-(9H-フルオレン-9-イルメトキシカルボニルアミノ)-4-メチルスルファニル-酪酸

- 2-(9H-フルオレン-9-イルメチリデン)-2,5-ジヒドロチオフェン誘導体

- 1,8-ジフルオロフルオレノン誘導体

独自性: 2-(9H-フルオレン-9-イルスルファニル)-N'-[(E)-(2-ヒドロキシナフタレン-1-イル)メチリデン]アセトヒドラジドは、フルオレニル基、ナフチル基、アセトヒドラジド部分の組み合わせにより独自です。この組み合わせは、さまざまな用途にとって貴重な化合物となる、独特の化学反応性と生物学的活性を付与します。

類似化合物との比較

- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid

- 2-(9H-fluoren-9-ylmethylidene)-2,5-dihydrothiophene derivatives

- 1,8-difluorofluorenone derivatives

Uniqueness: 2-(9H-fluoren-9-ylsulfanyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its combination of a fluorenyl group, a naphthyl group, and an acetohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

特性

分子式 |

C26H20N2O2S |

|---|---|

分子量 |

424.5 g/mol |

IUPAC名 |

2-(9H-fluoren-9-ylsulfanyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide |

InChI |

InChI=1S/C26H20N2O2S/c29-24-14-13-17-7-1-2-8-18(17)23(24)15-27-28-25(30)16-31-26-21-11-5-3-9-19(21)20-10-4-6-12-22(20)26/h1-15,26,29H,16H2,(H,28,30)/b27-15+ |

InChIキー |

SSROMEAGLFETOQ-JFLMPSFJSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35)O |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11663894.png)

![N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663899.png)

![4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11663919.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663930.png)

![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)

![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)

![4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)

![2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)